molecular formula C11H13N5O2 B2614996 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 929826-74-4

5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2614996
CAS No.: 929826-74-4
M. Wt: 247.258
InChI Key: TYJZTYUWZAAZRS-UHFFFAOYSA-N
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Description

5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its triazole ring can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound has shown promise as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a potential therapeutic agent.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often carried out in the presence of a copper catalyst under mild conditions, leading to the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green solvents and recyclable catalysts is also emphasized to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the triazole ring can produce various reduced triazole compounds.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

What sets 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide apart from similar compounds is its ethoxy group, which can influence its solubility and reactivity. This unique functional group can enhance its interaction with biological targets, making it a more effective compound in certain applications.

Properties

IUPAC Name

5-amino-1-(4-ethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-2-18-8-5-3-7(4-6-8)16-10(12)9(11(13)17)14-15-16/h3-6H,2,12H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJZTYUWZAAZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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